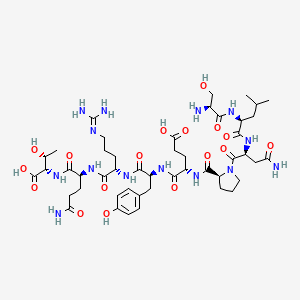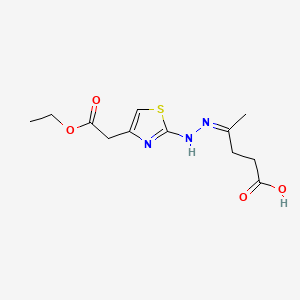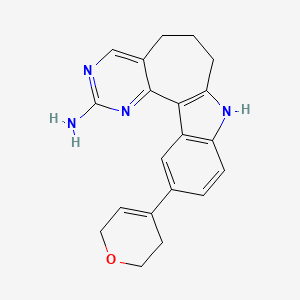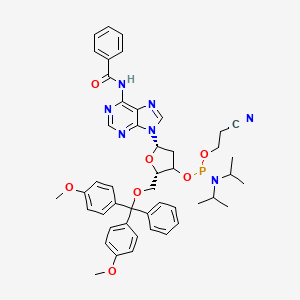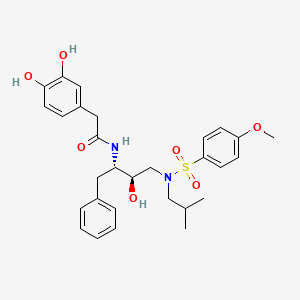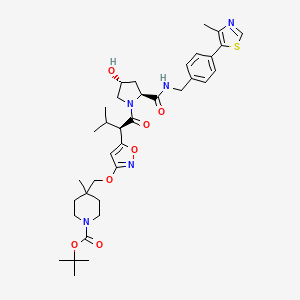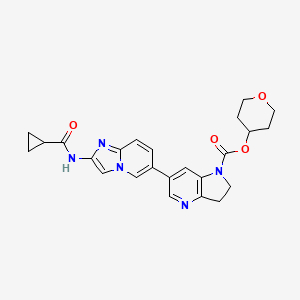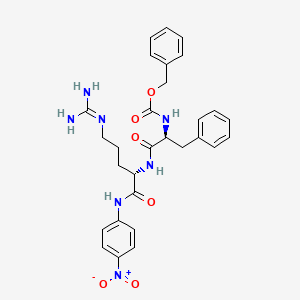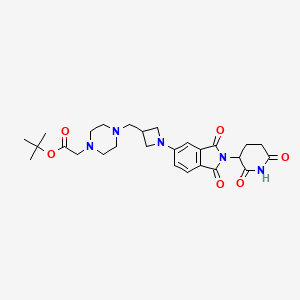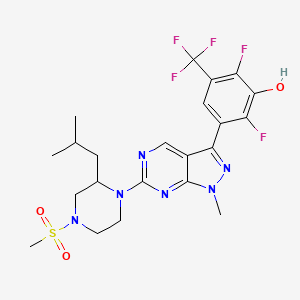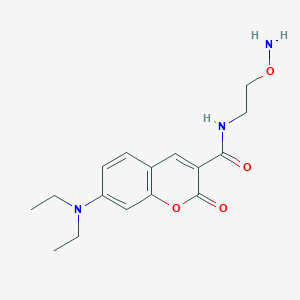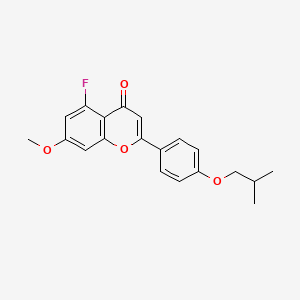
GPR55 agonist 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GPR55 agonist 4 is a potent and selective agonist of the G protein-coupled receptor 55 (GPR55). This receptor has been implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders. This compound has shown promising potential in modulating these conditions by activating the GPR55 receptor .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of GPR55 agonist 4 involves several key steps. The commercially available 3,4-dihydrocoumarin is treated with concentrated sulfuric acid in anhydrous methanol, yielding an intermediate compound. This intermediate undergoes a methylation reaction in the presence of methyl iodide and sodium hydride in dimethylformamide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: GPR55 agonist 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
GPR55 agonist 4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of GPR55 ligands.
Biology: Investigated for its role in modulating microglia-mediated neuroinflammation and other cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in the development of novel pharmaceuticals targeting GPR55
作用機序
GPR55 agonist 4 exerts its effects by binding to the GPR55 receptor, leading to the recruitment of β-arrestin and subsequent activation of downstream signaling pathways. This activation results in various cellular responses, including modulation of calcium release, phosphorylation of extracellular signal-regulated kinases (ERK1/2), and activation of nuclear factor of activated T-cells (NFAT). These pathways play crucial roles in regulating cell proliferation, migration, and immune responses .
類似化合物との比較
O-1602: Another GPR55 agonist with similar binding properties.
ML-193: A GPR55 antagonist with inverse agonistic activity.
KIT C: A coumarin-based compound acting as a GPR55 antagonist
Uniqueness: GPR55 agonist 4 stands out due to its high potency and selectivity for the GPR55 receptor. Its ability to induce β-arrestin recruitment and activate specific signaling pathways makes it a valuable tool for studying GPR55-related physiological and pathological processes. Additionally, its potential therapeutic applications in various diseases highlight its significance in scientific research and drug development .
特性
分子式 |
C19H16FN5O2 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
5-[3-[[(1R)-1-(4-fluorophenyl)ethyl]amino]-1,2,4-triazin-6-yl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H16FN5O2/c1-11(12-3-6-14(20)7-4-12)22-18-21-10-15(23-24-18)13-5-8-17-16(9-13)25(2)19(26)27-17/h3-11H,1-2H3,(H,21,22,24)/t11-/m1/s1 |
InChIキー |
YMMHFOXSAMBHAZ-LLVKDONJSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)F)NC2=NC=C(N=N2)C3=CC4=C(C=C3)OC(=O)N4C |
正規SMILES |
CC(C1=CC=C(C=C1)F)NC2=NC=C(N=N2)C3=CC4=C(C=C3)OC(=O)N4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



